

Comparative In-Vitro Efficacy: Covidcil-19 vs. Remdesivir

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| Compound of Interest | | | | |
|----------------------|-------------|-----------|--|--|
| Compound Name: | Covidcil-19 | | | |
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Quantitative analysis of the in-vitro antiviral activity of **Covidcil-19** and remdesivir was conducted using various cell lines. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) were determined to assess the potency and safety profile of each compound.

| Compound | Cell Line | EC50 (μM) | СС50 (µМ) | Selectivity Index (SI = CC50/EC50) |
|-------------|-----------|-----------|-----------|--|
| Covidcil-19 | Vero E6 | 0.45 | > 100 | > 222 |
| Calu-3 | 0.78 | > 100 | > 128 | |
| Remdesivir | Vero E6 | 1.76 | > 100 | > 56 |
| Calu-3 | 2.34 | > 100 | > 42 | |

Experimental Protocols

The following methodologies were employed to ascertain the in-vitro efficacy of **Covidcil-19** and remdesivir against SARS-CoV-2.

Cell Lines and Virus

Vero E6 (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells were utilized for these studies. The SARS-CoV-2 isolate USA-WA1/2020 was used for all infections.



Antiviral Activity Assay (Viral Yield Reduction)

- Cell Seeding: Vero E6 or Calu-3 cells were seeded in 48-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
- Compound Preparation: A 2-fold serial dilution of Covidcil-19 and remdesivir was prepared in cell culture medium.
- Infection and Treatment: The cell culture medium was removed, and cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour. Following infection, the viral inoculum was removed, and the prepared drug dilutions were added to the respective wells.
- Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
- Quantification: Viral RNA was extracted from the cell supernatant and quantified using RTqPCR to determine the viral yield. The EC50 value was calculated as the drug concentration required to inhibit viral replication by 50%.

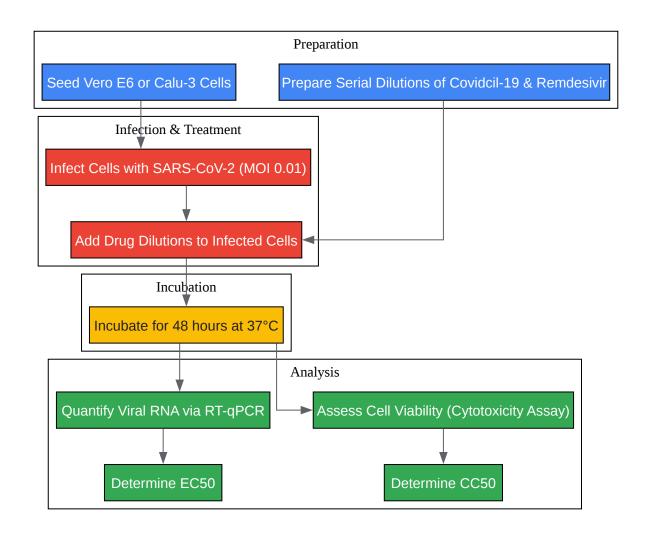
Cytotoxicity Assay

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
- Compound Treatment: Serial dilutions of Covidcil-19 and remdesivir were added to the cells.
- Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The CC50 value was calculated as the drug concentration that reduced cell viability by 50%.

Visualizing Experimental and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the targeted viral replication pathway.

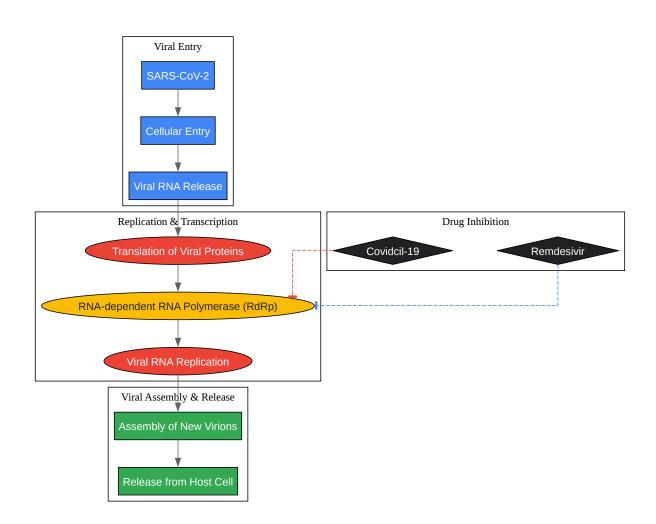




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In-Vitro Efficacy Experimental Workflow.





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